- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivativesJournal of Molecular Structure, 2017, 1130, 463-471,
Cas no 939-70-8 (2-Acetylbenzimidazole)

2-Acetylbenzimidazole structure
商品名:2-Acetylbenzimidazole
2-Acetylbenzimidazole 化学的及び物理的性質
名前と識別子
-
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 1-(1H-Benzoimidazol-2-yl)ethanone
- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE
- 2-Acetylbenzimidazole
- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
- 1-(1H-benzimidazol-2-yl)ethanone
- 2-acetyl benzimidazole
- Ethanone, 1-(1H-benzimidazol-2-yl)-
- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One
- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone
- PubChem9409
- 2-acetylbenzoimidazole
- PubChem7586
- Fuberidazole metabolite
- zlchem 1105
- 2-acetylbenzo[d]imidazole
- M11 2-Acetylbenzimidazole
- 2-Acetyl-1H
- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)
- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)
- 1-(1H-Benzimidazol-2-yl)ethan-1-one
- 2-Acetyl-1H-benzimidazole
- 2-Benzimidazolyl methyl ketone
- 12P-660
- CS-W023047
- UYFMRVDIXXOWLR-UHFFFAOYSA-N
- AKOS000275482
- Q-101101
- EN300-13259
- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11
- STK803098
- EU-0063375
- NS00067465
- DTXSID90239867
- 939-70-8
- I10097
- ALBB-020352
- MFCD00159994
- 2-acetylbenzimidazole, AldrichCPR
- SY081619
- SCHEMBL1132610
- AE-848/01427028
- Z90124730
- F2101-0111
- DB-057456
- 1-(1H-1,3-benzodiazol-2-yl)ethanone
- DB-020321
-
- MDL: MFCD00159994
- インチ: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
- InChIKey: UYFMRVDIXXOWLR-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1NC2C(=CC=CC=2)N=1
計算された属性
- せいみつぶんしりょう: 160.06400
- どういたいしつりょう: 160.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8
- ひょうめんでんか: 0
- 互変異性体の数: 7
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.265
- ふってん: 347.4°C at 760 mmHg
- フラッシュポイント: 167.988 °C
- 屈折率: 1.658
- PSA: 45.75000
- LogP: 1.76550
- ようかいせい: 未確定
2-Acetylbenzimidazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Acetylbenzimidazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Acetylbenzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 100mg |
¥85.0 | 2022-04-28 | |
eNovation Chemicals LLC | K15666-2g |
1-(1H-benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 97% | 2g |
$490 | 2024-05-24 | |
Enamine | EN300-13259-0.05g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 0.05g |
$19.0 | 2023-04-28 | |
abcr | AB216134-5 g |
1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |
939-70-8 | 95% | 5g |
€377.10 | 2023-02-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 1g |
¥199.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 200mg |
137.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 5g |
1639.0CNY | 2021-07-12 | |
Ambeed | A307673-5g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 5g |
$98.0 | 2025-03-18 | |
Alichem | A069004443-100g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 100g |
$1603.80 | 2023-08-31 | |
Apollo Scientific | OR32334-1g |
1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 1g |
£62.00 | 2025-02-20 |
2-Acetylbenzimidazole 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium dichromate Solvents: Acetic acid
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux
リファレンス
- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivativesInternational Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C
リファレンス
- Process for producing thiabendazole, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C
リファレンス
- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat KBioorganic & Medicinal Chemistry, 2018, 26(1), 8-16,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
リファレンス
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Aluminum chloride ; 2 h, reflux
リファレンス
- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivativesAsian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34,
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediateTetrahedron Letters, 2005, 46(30), 5081-5084,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt
リファレンス
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complexARKIVOC (Gainesville, 2009, (13), 324-341,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C
リファレンス
- Process for preparation of thiabendazole, China, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C
リファレンス
- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt
リファレンス
- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditionsIndian Journal of Chemistry, 2003, (12), 3128-3130,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C
リファレンス
- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen AtmospheresCatalysts, 2023, 13(1),,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C
リファレンス
- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivativesLinchan Huaxue Yu Gongye, 2016, 36(3), 81-87,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water
1.2 -
1.2 -
リファレンス
- Preparation method of benzimidazolone, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux
リファレンス
- Synthesis of thiabendazoleHuaxue Shiji, 2016, 38(12), 1235-1238,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt
リファレンス
- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+Journal of Molecular Structure, 2020, 1204,,
ごうせいかいろ 18
はんのうじょうけん
リファレンス
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazolesBioorganic & Medicinal Chemistry Letters, 2021, 47,,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
リファレンス
- Method for preparing thiabendazole, China, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C
リファレンス
- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2Journal of Chemistry, 2017, 8647419,,
2-Acetylbenzimidazole Raw materials
- 1H-Benzimidazole, 1-(dimethoxymethyl)-
- Acetamide, N-(iminophenylmethyl)-
- Benzimidazole
- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
2-Acetylbenzimidazole Preparation Products
2-Acetylbenzimidazole 関連文献
-
Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310
-
2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633
-
3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200
-
4. Index pages
-
5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588
-
Santanu Patra,Raksha Choudhary,Ekta Roy,Rashmi Madhuri,Prashant K. Sharma J. Mater. Chem. C 2017 5 11965
-
7. Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. Part 14. The preparation and reactions of some further α-heteroaryl-pyridinium saltsAlan R. Katritzky,Jacek Z. Brzezinski,Yu Xiang Ou,Giuseppe Musumarra J. Chem. Soc. Perkin Trans. 2 1983 1463
939-70-8 (2-Acetylbenzimidazole) 関連製品
- 18773-95-0(2-Acetylbenzimidazole)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-70-8)2-Acetylbenzimidazole

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:939-70-8)2-Acetylbenzimidazole

清らかである:99%
はかる:25g
価格 ($):400.0